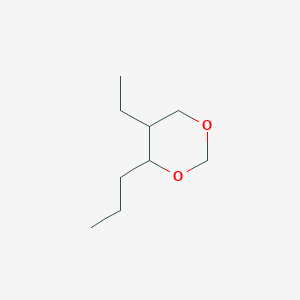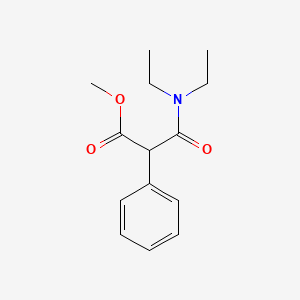
2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid is an organic compound with the molecular formula C13H16O3 It is characterized by a cyclopentyl ring attached to a phenylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid typically involves the reaction of cyclopentanone with phenylacetic acid under specific conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with cyclopentanone to form the intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration of the phenyl ring
Major Products Formed
Oxidation: Formation of 2-(1-Oxocyclopentyl)-2-phenylpropanoic acid.
Reduction: Formation of 2-(1-Hydroxycyclopentyl)-2-phenylpropanol.
Substitution: Formation of halogenated or nitrated derivatives of the compound
Applications De Recherche Scientifique
2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding to active sites and influencing biological activity. The compound may modulate signaling pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentolate: A muscarinic antagonist used in ophthalmology.
Phenylacetic acid: A precursor in the synthesis of various pharmaceuticals.
Cyclopentanone: A key intermediate in organic synthesis .
Uniqueness
2-(1-Hydroxycyclopentyl)-2-phenylpropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclopentyl ring and a phenylpropanoic acid moiety sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications .
Propriétés
Numéro CAS |
7465-33-0 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-(1-hydroxycyclopentyl)-2-phenylpropanoic acid |
InChI |
InChI=1S/C14H18O3/c1-13(12(15)16,11-7-3-2-4-8-11)14(17)9-5-6-10-14/h2-4,7-8,17H,5-6,9-10H2,1H3,(H,15,16) |
Clé InChI |
CBGJVRRVEACAJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(C(=O)O)C2(CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
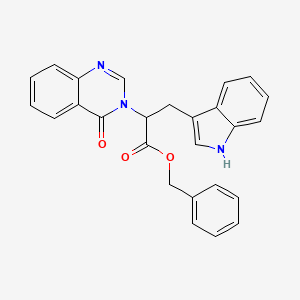
![ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate](/img/structure/B14010245.png)
![Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14010249.png)
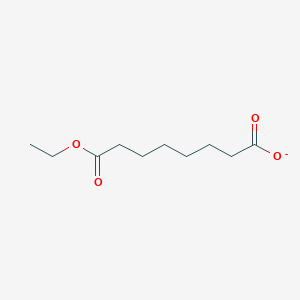

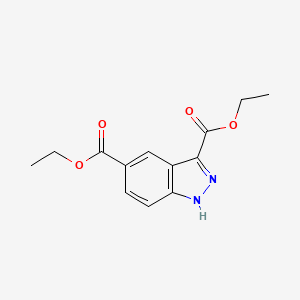
![2-Methyl-n-(2-methylpropyl)-n-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14010266.png)


![1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester](/img/structure/B14010281.png)
